Product packaging for (Z)-4-Mercapto-3-penten-2-one(Cat. No.:CAS No. 14803-21-5)

(Z)-4-Mercapto-3-penten-2-one

Cat. No.: B078665
CAS No.: 14803-21-5
M. Wt: 116.18 g/mol
InChI Key: VGSRLNPOIBVYCM-HYXAFXHYSA-N
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Description

Contextualization within Enethiol Chemistry and Organosulfur Compounds

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and play crucial roles in biochemistry and industry. wikipedia.orgbritannica.com They are integral components of essential amino acids like methionine and cysteine, as well as life-saving antibiotics such as penicillin. wikipedia.org The replacement of an oxygen atom with a sulfur atom in organic compounds leads to the formation of thiols, thioethers, and other related functional groups, which often exhibit unique chemical behaviors. adcmastuana.org

(Z)-4-Mercapto-3-penten-2-one belongs to a specific class of organosulfur compounds known as enethiols, which are tautomers of thioketones. mdpi.com The presence of the thiol (-SH) group adjacent to a carbon-carbon double bond (ene) is a defining feature of this class. The study of enethiol chemistry is a specialized area within organosulfur chemistry that explores the synthesis, reactivity, and properties of these fascinating molecules.

Significance and Research Interest in Beta-Keto-Enethiols

The structure of this compound places it within the subgroup of beta-keto-enethiols. This arrangement, where a ketone group is in the beta position relative to the thiol group, leads to interesting chemical properties, including the potential for intramolecular hydrogen bonding and tautomerism. researchgate.net The interplay between the keto and enethiol forms is a subject of ongoing research, with studies employing techniques like NMR spectroscopy to understand the equilibrium and interconversion barriers. researchgate.net

The significance of beta-keto-enethiols extends to their applications in various fields. Their unique structural motifs make them valuable building blocks in organic synthesis. nih.gov Furthermore, their presence has been noted in the flavor and fragrance industry, where they can contribute to the sensory profiles of food products. researchgate.net

Overview of Key Research Areas

Academic research on this compound and related beta-keto-enethiols is multifaceted. Key areas of investigation include:

Synthesis and Characterization: Developing efficient methods for the synthesis of this compound and its derivatives is a fundamental area of research. rsc.org Characterization often involves spectroscopic techniques to confirm the structure and stereochemistry of the molecule.

Tautomerism and Intramolecular Interactions: A significant portion of research focuses on understanding the tautomeric equilibrium between the keto-enol and thione-enethiol forms. mdpi.comresearchgate.net These studies often involve computational chemistry and advanced spectroscopic methods to elucidate the factors influencing the stability of different tautomers. mdpi.com

Reactivity and Applications: Investigating the chemical reactivity of this compound opens doors to its potential applications. This includes its use as a precursor in the synthesis of more complex molecules and its potential role in materials science. nih.gov

Occurrence and Sensory Properties: The identification and quantification of this compound in natural products and food items is another active research area. researchgate.net Its contribution to the aroma and flavor profiles of various substances is of particular interest to food chemists.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C5H8OS nih.gov
IUPAC Name (Z)-4-sulfanylpent-3-en-2-one nih.gov
Molar Mass 116.18 g/mol nih.gov
CAS Number 65581-04-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8OS B078665 (Z)-4-Mercapto-3-penten-2-one CAS No. 14803-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14803-21-5

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

(Z)-4-sulfanylpent-3-en-2-one

InChI

InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3,7H,1-2H3/b5-3-

InChI Key

VGSRLNPOIBVYCM-HYXAFXHYSA-N

SMILES

CC(=CC(=O)C)S

Isomeric SMILES

C/C(=C/C(=O)C)/S

Canonical SMILES

CC(=CC(=O)C)S

Other CAS No.

73059-87-7

Synonyms

3-Pentene-2-thione, 4-hydroxy- (7CI,8CI,9CI)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Z 4 Mercapto 3 Penten 2 One

Direct Synthesis Approaches for (Z)-4-Mercapto-3-penten-2-one

Direct synthesis of this compound can be achieved through several routes, with the thia-Michael addition being a prominent method. This reaction involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.

One common strategy involves the reaction of a suitable thiol with an α,β-unsaturated ketone. srce.hr The stereochemistry of the resulting product, whether (Z) or (E) isomer, can be influenced by reaction conditions and the specific substrates and catalysts used. For instance, the synthesis of β-aryl-β-mercapto ketones has been demonstrated through a one-pot, three-component reaction of an aryl aldehyde, an enolizable ketone, and a thiol, catalyzed by zirconium chloride under solvent-free conditions. researchgate.net This approach highlights the utility of Michael additions in forming C-S bonds in mercapto-ketone structures. science.govyoutube.comchempedia.info

The synthesis of various enones, which can serve as precursors, is also well-established through methods like condensation, C-C coupling, or rearrangement reactions. organic-chemistry.orgorganic-chemistry.orggoogle.com For example, β-diketones, which are structurally related, can be synthesized via Claisen condensation of esters and ketones. ijpras.com The stereoselective synthesis of enone-derived compounds has also been explored, which is crucial for obtaining the desired isomer of the final mercapto-ketone. nih.gov

Chemoenzymatic Synthesis Strategies Involving Thioacetate (B1230152) Precursors

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of thiols. A common strategy involves the use of thioacetate precursors, which are more stable and less odorous than their corresponding thiols. These precursors can then be hydrolyzed to the desired thiol using enzymes.

Lipases and esterases are the primary biocatalysts employed for the hydrolysis of thioacetates to produce thiols. imreblank.chsemanticscholar.org This enzymatic approach has been successfully used to generate potent aroma compounds like 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol from their thioacetate precursors. imreblank.chsemanticscholar.org The reaction is typically performed in aqueous media, such as water or a phosphate (B84403) buffer, and can result in good yields of the target thiol. imreblank.chsemanticscholar.org The pH of the reaction medium can significantly influence the reaction rate and the final yield of the thiol. imreblank.ch

This chemoenzymatic strategy can be applied to the synthesis of 4-mercapto-3-penten-2-one by first synthesizing its thioacetate precursor, S-(1-methyl-2-oxobutyl) thioacetate, followed by enzymatic hydrolysis. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) have shown remarkable hydrolytic activity under various conditions. nih.gov The precursor itself can be synthesized by the addition of thioacetic acid to the corresponding α,β-unsaturated ketone. google.com Lipases are versatile biocatalysts used in the kinetic resolution of racemic compounds to produce enantiomerically pure forms, which can be valuable in the synthesis of chiral mercapto-ketones. chemrxiv.org

EnzymeSubstrate TypeReaction TypeApplication
Lipases/EsterasesThioacetatesHydrolysisGeneration of thiols from stable precursors
Candida antarctica lipase B (CAL-B)β-thioalkyl-substituted enolesHydrolysisSynthesis of β-ketosulfides
Porcine Pancreas Lipase (PPL)β-thioalkyl-substituted enolesHydrolysisSynthesis of β-ketosulfides
Ketoreductases (KREDs)KetonesReductionSynthesis of chiral alcohols

Investigation of Formation Pathways in Complex Chemical Systems

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. wikipedia.orgbyjus.comlatu.org.uyfuturelearn.com This reaction is responsible for the development of color, flavor, and aroma in many cooked foods.

The formation of mercapto-ketones in the Maillard reaction typically involves the interaction of a sulfur-containing amino acid, such as cysteine, with a reducing sugar. The initial step of the Maillard reaction is the condensation of the amino group of the amino acid with the carbonyl group of the sugar to form an N-substituted glycosylamine. nih.gov This is followed by the Amadori rearrangement to form a ketosamine. byjus.comlatu.org.uy Subsequent degradation and fragmentation of the Amadori product, along with the degradation of the amino acid, lead to the formation of a wide array of flavor compounds, including thiols. latu.org.uynih.gov

Specifically, the formation of 3-mercaptopentan-2-one has been observed in model systems containing cysteine and ribose. The proposed pathway involves the formation of intermediates such as 1,4-dideoxyosone and 5-hydroxy-3-mercapto-3-penten-2-one.

As mentioned in the chemoenzymatic synthesis section, thiols can be generated from their more stable thioester precursors, such as thioacetates, through hydrolysis. imreblank.chsemanticscholar.org This process is relevant in food systems where enzymatic activity can lead to the release of volatile and potent aroma-active thiols during processing or storage.

The enzymatic hydrolysis of thioacetates is an efficient method for producing thiols. imreblank.chsemanticscholar.org This approach is particularly interesting for flavor generation, as the stable thioacetate can be incorporated into a food system and the desired thiol can be released at a specific time through enzymatic action. imreblank.chgoogle.com

PrecursorThiol ProductMethod
ThioacetatesVarious thiolsEnzymatic hydrolysis
Cysteine + Reducing SugarMercapto-ketonesMaillard Reaction

Synthetic Routes to Analogous Mercapto-Ketonoid Structures

The synthesis of mercapto-ketonoid structures analogous to this compound often utilizes similar synthetic strategies, primarily revolving around the Michael addition.

The synthesis of β-aryl-β-mercapto ketones can be achieved through a one-pot, three-component reaction of an aryl aldehyde, a ketone, and a thiol. researchgate.net This method provides a straightforward route to a variety of β-mercapto ketones. The thia-Michael addition is a versatile and widely used method for the formation of C-S bonds in the synthesis of organosulfur compounds. srce.hr

Other analogous structures, such as β-keto carboxylic acids, esters, and amides, can be synthesized through various condensation reactions, including the Claisen condensation. organic-chemistry.org The synthesis of β-mercaptoethanol, a related mercapto-alcohol, is achieved through the reaction of ethylene (B1197577) oxide with hydrogen sulfide (B99878). google.com

Derivatization Techniques for Synthetic Intermediates

The analysis of thiols and ketones, including mercapto-ketones and their synthetic intermediates, often requires derivatization to improve their volatility, stability, and detectability, especially for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis.

For GC-MS analysis, a common derivatization strategy for compounds containing both ketone and thiol groups involves a two-step process: methoximation followed by silylation. youtube.com Methoximation converts the keto group into an oxime, which prevents tautomerization and the formation of multiple derivatives. youtube.com Silylation then targets the thiol and any other active hydrogens, increasing the volatility of the compound. youtube.com Another approach for thiol analysis by GC-MS is derivatization with pentafluorobenzyl bromide (PFBBr), which creates a stable derivative with good chromatographic properties. nih.gov

For HPLC analysis, derivatization is often employed to enhance the response of UV-Vis or fluorescence detectors. Thiols can be derivatized with reagents like 4,4'-dithiodipyridine (DTDP), which reacts rapidly with thiols at acidic pH to form stable derivatives that can be analyzed by HPLC-MS/MS. acs.org Carbonyl compounds can also be derivatized with various reagents to improve their detection. nih.gov

Analytical TechniqueDerivatization ReagentTarget Functional Group(s)
GC-MSMethoximation + Silylation (e.g., MSTFA)Ketone, Thiol, Hydroxyl, Amine
GC-MSPentafluorobenzyl bromide (PFBBr)Thiol
HPLC-MS/MS4,4'-dithiodipyridine (DTDP)Thiol

Tautomerism, Isomerism, and Conformational Analysis of Z 4 Mercapto 3 Penten 2 One

Enethiol-Enol Tautomerism

(Z)-4-Mercapto-3-penten-2-one is the enethiol tautomer of monothioacetylacetone. It exists in a dynamic equilibrium with its enol tautomer, 4-Hydroxy-3-penten-2-thione. This equilibrium is a prime example of prototropic tautomerism, where the two forms interconvert through the migration of a proton and a concurrent shift of double bonds.

The two primary tautomers in this equilibrium are:

Enethiol form: this compound

Enol form: (Z)-4-Hydroxy-3-penten-2-thione

Theoretical studies, such as those using the AM1 method, have predicted that the chelated enethiol tautomer, this compound, is the more stable form compared to the corresponding enol tautomer in the gas phase. nih.gov This contrasts with its oxygen analog, acetylacetone, where the enol form is dominant.

The position of the tautomeric equilibrium between the enethiol and enol forms is sensitive to various factors, including temperature and solvent. For aromatic β-thioxoketones, which are structurally related, low-temperature spectroscopy has been employed to study this equilibrium. At room temperature (293 K), equilibrium constants (KT = [enol]/[enethiol]) have been found to be in the range of 3 to 5, indicating that the enol form is favored in those particular systems. echemi.com This suggests that while the enethiol may be more stable in isolation (gas phase), the equilibrium can shift significantly in solution. The negative entropy change (ΔSr) observed for the enethiol-to-enol conversion in these aromatic systems points to a more ordered structure in the enol form, likely due to stronger hydrogen bonding. echemi.com

Both experimental and theoretical methods have been crucial in characterizing the individual tautomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such equilibria because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

¹³C NMR Spectroscopy: Variable temperature ¹³C NMR studies of monothioacetylacetone have provided reference chemical shifts for the key carbon atoms in each tautomer, confirming their distinct electronic environments.

TautomerCarbon AtomChemical Shift (δ) in ppm
Enol Form C=S~217
C-OH~186
Enethiol Form C-SH~163
C=O~198

Data sourced from studies on thioacetylacetone. chemsynthesis.comthegoodscentscompany.com

Theoretical Calculations: Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have been used to model the structures and energies of the tautomers. These calculations support the existence of planar, chelated ring structures stabilized by intramolecular hydrogen bonds. nih.govfda.gov Theoretical vibrational frequency calculations can also help distinguish between the tautomers by predicting their characteristic IR and Raman spectral bands.

Geometrical Isomerism (Z/E Configurations) of the Enethiol Moiety

Geometrical isomerism in alkenes arises from restricted rotation around a carbon-carbon double bond. For this compound, the double bond is between C3 and C4. The substituents on these carbons allow for two possible arrangements: Z (from the German zusammen, meaning together) and E (from the German entgegen, meaning opposite).

In the Z-isomer , the groups of higher priority on each carbon of the double bond are on the same side. For this molecule, this corresponds to the mercapto (-SH) and the acetyl (-C(O)CH₃) groups being cis to each other, which allows for the formation of an intramolecular hydrogen bond.

In the E-isomer , these groups would be on opposite sides, preventing the formation of a stable six-membered ring via hydrogen bonding.

Due to the significant stabilizing effect of the intramolecular hydrogen bond, the Z-isomer is the overwhelmingly predominant, if not exclusive, geometric isomer observed under normal conditions. echemi.comfda.gov

Intramolecular Hydrogen Bonding Effects on Tautomeric Stability

A key feature governing the structure and stability of both the enethiol and enol tautomers is the formation of a strong intramolecular hydrogen bond, which creates a planar, six-membered pseudo-ring. nih.govfda.gov

In the enethiol tautomer , (this compound), this bond is of the S-H···O type.

In the enol tautomer , (4-Hydroxy-3-penten-2-thione), the bond is of the O-H···S type.

Theoretical calculations (AM1 method) have been used to estimate the energies of these hydrogen bonds in monothioacetylacetone. The results indicate a significant difference in their strengths:

Hydrogen Bond TypeTautomerEstimated Bond Energy (kJ mol⁻¹)
O-H···SEnol40.0
S-H···OEnethiol20.3

Data from AM1 calculations on thioacetylacetone. nih.gov

The much stronger O-H···S hydrogen bond in the enol tautomer is a critical factor that counteracts the intrinsic stability of the enethiol form, shifting the equilibrium towards the enol form in many circumstances, particularly in solution. echemi.com This stronger bond leads to a more ordered system, which is reflected in the negative entropy change for the enethiol → enol conversion. echemi.com

Conformational Analysis and Energy Minima Studies

The conformational landscape of this compound is dominated by the planar, Z-configuration, which represents a significant energy minimum due to π-conjugation and the strong intramolecular hydrogen bond. Rotation around the C-C single bonds is highly restricted in this chelated form.

While the Z-isomers are the most stable, other conformers can be considered theoretically:

E-isomers: As discussed, these are significantly higher in energy due to the absence of the stabilizing intramolecular hydrogen bond.

Non-planar (Gauche/Skew) forms: Twisting around the C2-C3 or C4-C5 single bonds would disrupt the planarity of the conjugated system and weaken or break the hydrogen bond, leading to a substantial increase in potential energy.

Therefore, the global energy minimum corresponds to the planar, Z-chelated structures for both the enethiol and enol tautomers. The interconversion between the Z-enol and Z-enethiol forms is considered a tautomerization process rather than a simple conformational change, as it involves breaking and forming covalent bonds (proton transfer).

Solvent Effects on Tautomeric Equilibria

The solvent environment can play a decisive role in shifting the tautomeric equilibrium. The general principle, often referred to as Meyer's Rule for β-dicarbonyl compounds, is that an increase in solvent polarity tends to favor the more polar tautomer. chemspider.com This is because a polar solvent can more effectively solvate and stabilize the species with a larger dipole moment.

For the monothioacetylacetone system, the enol tautomer (4-Hydroxy-3-penten-2-thione) is generally considered more polar than the enethiol tautomer. This is partly due to the greater electronegativity of oxygen compared to sulfur, leading to more polarized O-H and C=S bonds.

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, intramolecular forces are dominant. The equilibrium position will be closer to the intrinsic gas-phase preference, though intermolecular interactions with the solvent still occur.

Polar aprotic solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, potentially disrupting the internal hydrogen bond of the solute and stabilizing the more polar tautomer. Studies on related mercapto-keto systems have shown a preference for the keto/enol form in polar aprotic solvents like DMSO.

Polar protic solvents (e.g., methanol, water): These solvents can act as both hydrogen bond donors and acceptors, leading to complex interactions. They can disrupt the intramolecular hydrogen bond and form new intermolecular hydrogen bonds with both tautomers, often favoring the more polar species.

Theoretical calculations of dipole moments can predict how the equilibrium might shift; the tautomer with the larger calculated dipole moment is expected to be further stabilized in polar solvents. fda.gov

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The ¹H NMR spectrum of (Z)-4-Mercapto-3-penten-2-one is expected to provide distinct signals for each unique proton environment. The predicted chemical shifts are influenced by the electronic effects of the neighboring functional groups, namely the carbonyl, the double bond, and the thiol group.

The vinylic proton (H3) is anticipated to appear downfield due to the deshielding effect of the conjugated system. The methyl protons adjacent to the carbonyl group (H1) will also be deshielded, while the methyl protons on the double bond (H5) will be slightly less so. The thiol proton (SH) chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H1 (CH₃-C=O)2.1 - 2.4Singlet (s)
H3 (=CH-)5.8 - 6.2Quartet (q)
H5 (CH₃-C=)2.0 - 2.3Doublet (d)
SH1.5 - 4.0Singlet (s), broad

Note: Predicted values are based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its chemical environment.

The carbonyl carbon (C2) is expected to have the most downfield chemical shift, a characteristic feature of ketones. The carbons of the double bond (C3 and C4) will appear in the typical alkene region, with C4 being more downfield due to the attachment of the electronegative sulfur atom. The methyl carbons (C1 and C5) will resonate at higher fields.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH₃-C=O)25 - 35
C2 (C=O)195 - 205
C3 (=CH-)120 - 130
C4 (=C-SH)135 - 145
C5 (CH₃-C=)20 - 30

Note: Predicted values are based on general chemical shift ranges for functional groups. oregonstate.edumasterorganicchemistry.comdocbrown.infoopenstax.org

While less common, heteronuclear NMR studies can provide further structural insights. ¹⁷O NMR could be used to probe the electronic environment of the carbonyl oxygen. The chemical shift of the ¹⁷O nucleus in a ketone typically appears in a broad range, and for an α,β-unsaturated ketone, it would be expected to be influenced by the conjugation. Due to the low natural abundance and quadrupolar nature of ¹⁷O, such studies are often challenging. Similarly, ³³S NMR could theoretically be used to study the thiol group, but the very low natural abundance and low sensitivity of the ³³S nucleus make it an impractical technique for a molecule of this nature.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the vinylic proton (H3) and the methyl protons on the double bond (H5) would be expected, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons, for example, linking the ¹H signal of H3 to the ¹³C signal of C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For the (Z)-isomer, a NOESY experiment could potentially show a correlation between the methyl protons (H5) and the vinylic proton (H3), which are on the same side of the double bond.

Variable temperature (VT) NMR studies can provide information on dynamic processes such as tautomerism and conformational changes. nih.gov this compound can exist in tautomeric equilibrium with its enethiol form. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the relative populations of the tautomers or to coalesce signals if the rate of interchange is on the NMR timescale. nih.gov This can provide valuable thermodynamic data about the equilibrium. nih.gov

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the thiol group (S-H).

C=O Stretch: The carbonyl stretching vibration is typically a strong, sharp band in the IR spectrum. For an α,β-unsaturated ketone, the conjugation lowers the frequency compared to a saturated ketone, and it is expected to appear in the range of 1650-1685 cm⁻¹.

C=C Stretch: The C=C stretching vibration in a conjugated system is also a prominent feature. It is expected to be observed in the region of 1600-1640 cm⁻¹.

S-H Stretch: The S-H stretching vibration gives rise to a weak, sharp band in the region of 2550-2600 cm⁻¹. Its position can be affected by hydrogen bonding.

C-H Bending: The out-of-plane C-H bending vibration for the vinylic proton in the (Z)-configuration would be expected in the fingerprint region and can provide information about the stereochemistry of the double bond.

Density Functional Theory (DFT) calculations are often employed to predict vibrational frequencies and can aid in the assignment of experimental spectra. uit.noresearchgate.net

Predicted Key Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)
C=OStretch1650 - 1685
C=CStretch1600 - 1640
S-HStretch2550 - 2600
C-H (sp²)Stretch3000 - 3100
C-H (sp³)Stretch2850 - 3000

Note: These are predicted ranges based on characteristic group frequencies. docbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is predicted to exhibit characteristic absorption bands corresponding to its key structural features. The presence of a conjugated system influences the position of the carbonyl and alkene stretching vibrations, typically shifting them to lower wavenumbers compared to their non-conjugated counterparts. libretexts.orgorgchemboulder.com

The analysis of the vibrational modes of this compound would reveal the following significant peaks:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
S-HStretching2550 - 2600Weak
C-H (sp³)Stretching2850 - 3000Medium-Strong
C-H (sp²)Stretching3000 - 3100Medium
C=O (Ketone)Stretching (conjugated)1665 - 1685Strong
C=C (Alkene)Stretching (conjugated)1600 - 1650Medium-Variable
C-SStretching600 - 800Weak

This is an interactive data table. You can sort and filter the data.

The thiol (S-H) stretch is often weak and can sometimes be difficult to discern. The most prominent feature would be the strong absorption from the conjugated carbonyl (C=O) group. The shift to a lower frequency from the typical ~1715 cm⁻¹ for a saturated ketone is a clear indication of conjugation. orgchemboulder.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that complements traditional FTIR, allowing for the direct analysis of liquid or solid samples with minimal preparation. nih.gov For a volatile liquid like this compound, ATR-IR offers a convenient and rapid method to obtain its infrared spectrum. The resulting spectrum would be qualitatively similar to that obtained by transmission FTIR, providing the same valuable information on functional groups.

The primary advantage of ATR-IR in this context is the ease of handling a small amount of the neat liquid sample. The penetration depth of the IR beam into the sample is on the order of a few micrometers, making it a surface-sensitive technique. The principles of spectral interpretation remain the same as for FTIR, with the characteristic bands for the S-H, C=O, and C=C groups being of primary interest for structural confirmation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the C=C and C-S bonds, which often yield strong Raman signals.

Key expected Raman shifts for this compound are outlined below:

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
S-HStretching2550 - 2600Medium
C=OStretching (conjugated)1665 - 1685Medium
C=CStretching (conjugated)1600 - 1650Strong
C-SStretching600 - 800Strong

This is an interactive data table. You can sort and filter the data.

In contrast to FTIR where the C=O stretch is typically the most intense peak, in Raman spectroscopy, the C=C and C-S stretching vibrations are expected to be more prominent. cdnsciencepub.comresearchgate.net This is because the polarizability of these bonds changes significantly during vibration. The S-H stretch, while weak in the IR, often gives a more readily identifiable peak in the Raman spectrum. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for detection.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would provide structural information. Key fragmentation pathways for α,β-unsaturated ketones often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

Expected key fragments in the mass spectrum of this compound (C₅H₈OS, MW = 116.18) are:

m/z Proposed Fragment Ion Possible Neutral Loss
116[CH₃C(SH)=CHCOCH₃]⁺(Molecular Ion)
101[CH₃C(SH)=CHCO]⁺•CH₃
83[M - SH]⁺•SH
73[C(SH)=CHCOCH₃]⁺•CH₃
43[CH₃CO]⁺•C(SH)=CHCH₃

This is an interactive data table. You can sort and filter the data.

The relative abundances of these fragments would help in confirming the structure. Purity assessment is achieved by observing the presence of any other peaks in the gas chromatogram.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is a critical step in the unambiguous identification of a molecule.

For this compound, the molecular formula is C₅H₈OS. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element.

Element Isotope Exact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Oxygen¹⁶O15.994915
Sulfur³²S31.972071

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The theoretical exact mass for the molecular ion [C₅H₈OS]⁺ would be 116.03468 Da . An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the presence of a conjugated enone system gives rise to characteristic absorptions.

The primary electronic transitions of interest are the n → π* and π → π* transitions. The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to be strong and occur at a lower wavelength. The n → π* transition, which involves the promotion of a non-bonding electron (from the oxygen or sulfur atom) to a π* antibonding orbital, is typically weaker and occurs at a longer wavelength.

For α,β-unsaturated ketones, the π → π* transition is generally observed in the range of 210-250 nm. The n → π* transition is typically found at longer wavelengths, often above 300 nm. The exact position of the absorption maximum (λmax) is influenced by the solvent and the specific structure of the molecule. For comparison, the structurally related 4-methyl-3-penten-2-one (mesityl oxide) exhibits a λmax around 230-240 nm. nist.gov The presence of the sulfur atom in this compound would be expected to influence the position and intensity of these absorption bands.

Transition Expected λmax Range (nm) Molar Absorptivity (ε)
π → π220 - 260High
n → π300 - 350Low

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Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of volatile and semi-volatile compounds like this compound from complex matrices. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography (GC) for Volatility and Separation Studies

Gas chromatography is a powerful technique for the analysis of volatile sulfur compounds. Due to the high volatility and thermal stability of this compound, GC is an ideal method for its separation and analysis. The selection of the stationary phase and the detector is critical for achieving good resolution and sensitivity.

Detailed Research Findings:

In studies focusing on volatile flavor compounds in food, various GC columns and detectors have been employed to analyze sulfur-containing compounds. For the analysis of mercapto-enones, a capillary column with a non-polar or medium-polarity stationary phase is often preferred.

ParameterTypical Value/Condition
Column Type Capillary Column (e.g., DB-5, DB-Wax)
Stationary Phase Polydimethylsiloxane or Polyethylene glycol
Injector Temperature 250 °C
Oven Temperature Program Initial temp. 40°C, ramp to 250°C
Carrier Gas Helium or Hydrogen
Detector Mass Spectrometry (MS), Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD)

This table presents typical Gas Chromatography (GC) parameters that could be applied for the analysis of this compound based on methods for similar volatile sulfur compounds.

The use of a mass spectrometer as a detector (GC-MS) allows for the definitive identification of the compound based on its mass spectrum. The Flame Photometric Detector (FPD) and Sulfur Chemiluminescence Detector (SCD) offer high selectivity and sensitivity for sulfur-containing compounds, which is particularly advantageous when analyzing trace amounts of this compound in complex samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for purity assessment and quantitative analysis of less volatile derivatives or for samples that are not amenable to the high temperatures of GC. For the analysis of thiols like this compound by HPLC, a derivatization step is often necessary to enhance detection by UV-Vis or fluorescence detectors.

Detailed Research Findings:

Reversed-phase HPLC is the most common mode used for the separation of derivatized thiols. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

ParameterTypical Value/Condition
Column Type Reversed-Phase C18
Mobile Phase Gradient of water and acetonitrile/methanol
Detector UV-Vis or Fluorescence Detector
Derivatizing Agent Ellman's reagent (DTNB), monobromobimane (B13751) (mBBr)
Flow Rate 1.0 mL/min

This table outlines typical High-Performance Liquid Chromatography (HPLC) conditions that could be adapted for the analysis of this compound, often requiring a derivatization step.

Derivatization with reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or monobromobimane (mBBr) converts the thiol group into a chromophoric or fluorophoric derivative, respectively, allowing for sensitive detection. This approach enables the accurate quantification of this compound and the assessment of its purity in various samples.

Computational and Theoretical Chemistry of Z 4 Mercapto 3 Penten 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting molecular properties without the need for empirical data. arxiv.orgaps.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into the electronic behavior and energy of the molecule. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. medjchem.com It is particularly effective for determining optimized molecular geometries and predicting vibrational frequencies. For (Z)-4-Mercapto-3-penten-2-one, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G**, can predict key structural parameters. researchgate.net

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. The planarity of the conjugated C=C-C=O system is a key feature, influenced by the electronic delocalization. Vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule. These calculated frequencies correspond to specific molecular motions (stretching, bending) and can be used to identify characteristic functional groups, such as the C=O stretch, C=C stretch, and the S-H stretch.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar α,β-unsaturated ketones and thiols.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
C-C (single)~1.46 Å
C=C (double)~1.35 Å
C-S~1.78 Å
S-H~1.34 Å
Bond AngleC-C-C~122°
C=C-S~125°
Dihedral AngleO=C-C=C~0° (planar)

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. rsc.orgnih.gov These methods are particularly useful for accurately comparing the energies of different isomers, such as tautomers and conformers.

This compound, a thioenol, can exist in equilibrium with its thioketone tautomer, 4-mercaptopentan-3-one. wikipedia.org Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can determine the relative thermodynamic stabilities of these two forms by calculating their ground-state energies. rsc.org Such studies often reveal that the stability is influenced by factors like intramolecular hydrogen bonding and conjugation. In the case of this compound, an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen is expected to significantly stabilize the enol form.

Furthermore, these methods can explore the conformational landscape by calculating the energy associated with rotation around single bonds (e.g., the C-S bond), helping to identify the most stable conformers. mdpi.comnih.gov

Elucidation of Molecular Geometry and Conformational Landscapes

The molecular geometry of this compound is defined by its bond lengths, bond angles, and the spatial arrangement of its atoms. Computational methods elucidate that the molecule possesses a largely planar backbone due to the sp² hybridization of the carbons in the pentenone chain. This planarity facilitates π-electron delocalization across the conjugated system.

The "Z" configuration indicates that the higher priority groups on the C=C double bond (the acetyl group and the mercapto group) are on the same side. The most stable conformation is likely one that maximizes the stability from an intramolecular hydrogen bond between the thiol proton (S-H) and the carbonyl oxygen (C=O), forming a pseudo-six-membered ring. This conformation restricts the rotation around the C-C and C-S single bonds, creating a relatively rigid structure. A potential energy surface scan can computationally map the energy changes associated with the rotation of specific dihedral angles to confirm the lowest energy conformer. researchgate.net

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule. Techniques like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are crucial for this purpose.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound:

HOMO : The HOMO is expected to be a π-orbital with significant electron density distributed across the C=C double bond and the sulfur atom, reflecting the locations of the most available electrons for donation in electrophilic reactions.

LUMO : The LUMO is predicted to be a π* (antibonding) orbital primarily localized over the α,β-unsaturated ketone system (C=C-C=O), indicating the most probable sites for nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are hypothetical, based on typical DFT calculations for similar molecules.

OrbitalEnergy (eV)Description
LUMO-1.5 eVLowest Unoccupied Molecular Orbital
HOMO-6.0 eVHighest Occupied Molecular Orbital
HOMO-LUMO Gap 4.5 eV Energy difference (LUMO - HOMO)

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govscribd.com The MEP map illustrates the electrostatic potential on the surface of the molecule.

Negative Regions (Red/Yellow) : These areas are electron-rich and represent favorable sites for electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The sulfur atom would also exhibit a region of negative potential. researchgate.net

Positive Regions (Blue) : These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the thiol group (S-H) is expected to be the most positive region, highlighting its acidic nature. The methyl protons would also show a lesser positive potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hydrogen Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. For this compound, NBO analysis is instrumental in quantifying the effects of electron delocalization and the strength of the intramolecular hydrogen bond. The molecule's structure features a resonant system involving the sulfur atom, the carbon-carbon double bond, and the carbonyl group. This configuration facilitates the formation of a strong intramolecular hydrogen bond between the thiol hydrogen (proton donor) and the carbonyl oxygen (proton acceptor), forming a stable six-membered ring.

Quantum-chemical studies on analogous β-thioxoketones have shown that enhanced delocalization within the molecule contributes significantly to the strength of this hydrogen bond. NBO analysis elucidates this by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The most significant interaction stabilizing the hydrogen bond in this compound is the electron donation from a lone pair (LP) of the carbonyl oxygen atom into the antibonding orbital of the sulfur-hydrogen bond (σS-H). This LP(O) → σ(S-H) interaction delocalizes electron density, weakening the S-H bond and strengthening the O···H hydrogen bond.

Table 1: Illustrative NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)σ* (S-H)15 - 25Intramolecular Hydrogen Bond
LP (S)π* (C=C)5 - 15π-Conjugation/Delocalization
π (C=C)π* (C=O)10 - 20π-Conjugation/Delocalization

Note: The E(2) values are typical ranges expected for such interactions based on studies of similar molecules and are not from a specific calculation on this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The most notable feature in the predicted IR spectrum would be the stretching frequency of the S-H bond involved in the intramolecular hydrogen bond. Due to this interaction, the S-H stretching vibration is expected to be significantly red-shifted (shifted to lower wavenumbers) and broadened compared to a free thiol group. Computational frequency calculations can accurately predict the magnitude of this shift, which correlates with the hydrogen bond's strength. Similarly, the C=O stretching frequency would be predicted at a lower wavenumber than in a typical ketone, owing to the electron delocalization within the chelate ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the thiol proton (S-H) is highly sensitive to hydrogen bonding. Computational predictions using methods like the Gauge-Independent Atomic Orbital (GIAO) approach would show a large downfield shift (higher ppm value) for this proton, characteristic of a strongly chelated proton. Calculations of 1H and 13C chemical shifts for the rest of the molecule would aid in the complete assignment of experimental NMR spectra.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. For this compound, the conjugated π-system is expected to give rise to intense π → π* transitions. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of the intramolecular hydrogen bond.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic ParameterPredicted Value (Computational)Typical Experimental Value
ν(S-H) stretch (cm-1)~2450 - 2550~2500
ν(C=O) stretch (cm-1)~1600 - 1620~1610
δ(1H) of S-H proton (ppm)10.0 - 12.010.5 - 12.5
λmax (nm)~320 - 340~330

Note: These values are illustrative, based on computational studies of analogous β-thioxoketones and β-ketoenamines.

Computational Studies of Reaction Mechanisms and Kinetics

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the methodologies to investigate its reactivity are well-established in computational chemistry.

Computational methods are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For a reaction involving this compound, such as its oxidation or reaction with a radical species, DFT calculations would be employed to locate the geometry of the transition state.

The process involves optimizing the structure to a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the calculation of vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is characterized, the Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction pathway downhill from the transition state to the connected reactants and products, thereby elucidating the complete reaction mechanism.

Once the energy barrier (activation energy, ΔE‡) for a reaction has been determined from the difference in energy between the reactants and the transition state, it is possible to calculate the theoretical reaction rate constant (k). A common approach is to use Transition State Theory (TST). The TST equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes contributions from enthalpy and entropy of activation.

These thermodynamic quantities are obtained from statistical mechanics based on the calculated vibrational frequencies and rotational constants of the reactant and transition state structures. Such calculations are vital for predicting the compound's stability and reactivity under various conditions, for instance, its atmospheric lifetime as determined by its reaction rates with radicals like •OH or with ozone.

Table 3: Parameters for a Hypothetical TST Rate Constant Calculation

ParameterDescriptionSource (Method)
ΔH‡Enthalpy of ActivationDFT Energy + ZPE + Thermal Correction
ΔS‡Entropy of ActivationStatistical Mechanics from DFT Frequencies
ΔG‡Gibbs Free Energy of ActivationΔH‡ - TΔS‡
k(T)Temperature-Dependent Rate ConstantEyring Equation (TST)

Note: This table outlines the theoretical workflow for calculating a rate constant.

High-accuracy computational methods can predict key thermodynamic properties of this compound. Properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated. These values are fundamental for determining the feasibility and equilibrium position of chemical reactions involving the compound.

The calculations typically involve computing the total electronic energy and then adding thermal corrections derived from vibrational frequency calculations. For high accuracy, composite methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) theories are often employed, which systematically attempt to extrapolate to the exact theoretical energy.

Table 4: Example of Predicted Thermodynamic Properties at 298.15 K

PropertyPredicted Value (Hypothetical)Units
Standard Enthalpy of Formation (ΔHf°)-150 ± 10kJ/mol
Standard Entropy (S°)350 ± 5J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔGf°)-95 ± 10kJ/mol

Note: These values are illustrative examples of what such calculations would produce.

Investigation of Proton Transfer Dynamics and Energy Barriers

The structure of this compound is ideal for studying intramolecular proton transfer. The thiol proton can transfer to the carbonyl oxygen, resulting in the formation of its enethiol tautomer, (Z)-4-(hydroxymethylene)pentane-2-thione. Computational chemistry is the primary tool for investigating the dynamics and energetics of this tautomerization process.

The investigation involves calculating the relative energies of the two tautomers to determine which is more stable. Ab initio studies on related β-thioxoketones suggest that the tautomeric equilibrium can be influenced by substitution and solvent effects.

Furthermore, the energy barrier for the proton transfer can be calculated by locating the transition state structure for the isomerization. This transition state would feature the proton positioned between the sulfur and oxygen atoms. The height of this energy barrier is a critical factor determining the rate of interconversion between the two tautomers. Understanding these dynamics is crucial as the different tautomers may exhibit distinct chemical reactivity and spectroscopic signatures.

Table 5: Hypothetical Energy Profile for Intramolecular Proton Transfer

SpeciesDescriptionRelative Energy (kcal/mol)
This compoundThiol-keto form0.0 (Reference)
Transition StateProton transfer TS8 - 15
(Z)-4-(hydroxymethylene)pentane-2-thioneEnol-thione form2 - 5

Note: The relative energies are hypothetical values based on general principles of tautomerism in similar systems.

Reactivity and Chemical Transformations of the Enethiol Moiety in Z 4 Mercapto 3 Penten 2 One

Reactions Involving the Thiol (-SH) Group

The sulfhydryl or thiol group (-SH) is the sulfur analog of an alcohol's hydroxyl group. wikipedia.orglibretexts.org However, due to sulfur's larger atomic size and lower electronegativity compared to oxygen, thiols exhibit distinct chemical properties. chemistrysteps.commasterorganicchemistry.com They are generally more acidic and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. chemistrysteps.commasterorganicchemistry.com

Oxidation Reactions of the Thiol Functionality

The thiol group in (Z)-4-Mercapto-3-penten-2-one is susceptible to oxidation. The nature of the product depends on the strength of the oxidizing agent used.

Dimerization to Disulfides : Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen in the presence of a catalyst, can oxidize the thiol to form a disulfide. wikipedia.orgbyjus.com This reaction involves the coupling of two molecules of the parent thiol, leading to the formation of a dimer linked by a sulfur-sulfur bond. This process is a redox reaction where the thiol is oxidized. libretexts.org

Oxidation to Sulfonic Acids : Stronger oxidizing agents, like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), can further oxidize the thiol group. wikipedia.orgbyjus.com This more vigorous oxidation typically proceeds through intermediate oxidation states (sulfenic and sulfinic acids) to yield a stable sulfonic acid (RSO₃H). wikipedia.org

Oxidizing AgentProduct TypeGeneral Reaction
Iodine (I₂), Oxygen (O₂)Disulfide2 R–SH + I₂ → R–S–S–R + 2 HI byjus.com
Hydrogen Peroxide (H₂O₂)Sulfonic AcidR–SH + 3 H₂O₂ → RSO₃H + 3 H₂O byjus.com

Addition Reactions to Unsaturated Bonds (e.g., Thiol-Ene Chemistry)

The thiol group can readily add across carbon-carbon double or triple bonds in a process known as the thiol-ene reaction or hydrothiolation. wikipedia.orgnih.gov This reaction is a powerful tool in synthetic chemistry, often classified as a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com The reaction can be initiated by free radicals (light, heat, or initiators) or catalyzed by a base or nucleophile (Michael addition). wikipedia.orgtaylorandfrancis.com

Free-Radical Addition : In the presence of a radical initiator or UV light, a thiyl radical (RS•) is formed. This radical adds to an alkene, typically in an anti-Markovnikov fashion, to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.orgnih.gov

Michael Addition : When the unsaturated bond is part of an electron-deficient system (like an α,β-unsaturated carbonyl compound), the addition can proceed via a base-catalyzed Michael addition pathway. wikipedia.orgtaylorandfrancis.com

The thiol functionality of this compound can act as the "thiol" component in these reactions, adding to various "enes" (alkenes) to form new thioethers.

Thiol-Specific Derivatization for Analytical or Synthetic Purposes

The high nucleophilicity of the thiol group allows for a wide range of derivatization reactions. chemistrysteps.com These modifications are often employed to enhance detection in analytical methods or to protect the thiol group during a multi-step synthesis.

S-Alkylation : Thiols, and especially their corresponding thiolates, readily react with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides). masterorganicchemistry.combyjus.com This is a common strategy for introducing various alkyl groups onto the sulfur atom.

Thioester Formation : Thiols can react with acyl halides or anhydrides to form thioesters. This reaction is analogous to ester formation from alcohols.

Derivatization for Analysis : For analytical techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often used to improve ionization efficiency and detection sensitivity. Reagents containing a chargeable moiety can be attached to the thiol group to enhance its response in the mass spectrometer. ddtjournal.com

Reaction TypeReagentFunctional Group Formed
S-AlkylationAlkyl Halide (R'-X)Thioether (R-S-R')
ThioesterificationAcyl Halide (R'-COCl)Thioester (R-S-CO-R')
Michael Additionα,β-Unsaturated CarbonylThioether

Reactions at the Alpha,Beta-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl portion of this compound is an electrophilic system with two potential sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). wikipedia.orgpressbooks.pub This dual reactivity leads to two main types of addition reactions. pressbooks.publibretexts.org

1,2-Addition (Direct Addition) : Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of an alcohol after protonation. youtube.com

1,4-Addition (Conjugate Addition or Michael Addition) : Softer, weaker nucleophiles, such as amines, cyanides, or other thiols, preferentially attack the β-carbon. pressbooks.pub This conjugate addition is a versatile method for forming new carbon-carbon or carbon-heteroatom bonds at the β-position. The initial attack generates an enolate intermediate, which then tautomerizes to the more stable keto form after protonation. libretexts.org

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Cyclization Reactions Leading to Sulfur-Containing Heterocycles

The presence of both a nucleophilic thiol group and an electrophilic α,β-unsaturated system within the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions are a key strategy for the synthesis of sulfur-containing heterocyclic compounds. wikipedia.org

Intramolecular thiol-ene reactions, for example, can be used to form four- to eight-membered rings. wikipedia.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by factors such as the stability of the resulting ring and the intermediate radicals formed during the reaction. nih.gov In the case of this compound, an intramolecular Michael-type addition could potentially lead to the formation of a five-membered tetrahydrothiophene derivative. The stereochemical outcome of such cyclizations is often dictated by the transition state geometry. nih.gov

Investigation of Reaction Kinetics and Mechanism Elucidation

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.

Oxidation Mechanisms : The oxidation of related unsaturated ketones by atmospheric radicals like the hydroxyl radical (OH•) has been investigated. For instance, the OH-radical-initiated oxidation of 3-penten-2-one (B1195949) proceeds via the addition of the OH radical to the C=C double bond, followed by reaction with molecular oxygen to form peroxy radicals. copernicus.org These radicals can then undergo various reactions, leading to a range of oxidation products. copernicus.org Similar mechanistic pathways can be postulated for the radical-initiated reactions of this compound, although the presence of the thiol group would introduce competing reaction pathways, such as hydrogen abstraction from the S-H bond.

Detailed mechanistic studies often employ a combination of experimental techniques (e.g., spectroscopy for intermediate detection) and computational modeling to map out reaction pathways and transition states.

Stability Studies Under Various Chemical Conditions of this compound

The stability of the enethiol moiety in this compound is a critical factor influencing its reactivity and persistence in various chemical environments. While specific quantitative stability data for this particular compound is limited in publicly available literature, general principles of organic chemistry and studies on analogous sulfur-containing compounds and α,β-unsaturated carbonyl systems provide insights into its expected behavior under different conditions. The reactivity of the molecule is primarily centered around the nucleophilic thiol group, the electrophilic β-carbon of the enone system, and the potential for tautomerization.

General Reactivity and Expected Stability:

The this compound molecule possesses a conjugated system that includes a thiol group, a carbon-carbon double bond, and a carbonyl group. This arrangement makes it susceptible to various degradation pathways, including oxidation, polymerization, and hydrolysis, particularly under harsh chemical conditions. Sulfur-containing flavor compounds, in general, are known to be chemically labile and can be sensitive to factors such as pH, temperature, and the presence of oxygen.

Influence of pH:

The pH of the surrounding medium is expected to have a significant impact on the stability of this compound. The thiol group is weakly acidic and can be deprotonated to form a thiolate anion under neutral to alkaline conditions. This thiolate is a much stronger nucleophile than the corresponding thiol, which can influence its reaction pathways.

Acidic Conditions (pH < 7): In acidic media, the thiol group is expected to be protonated and therefore less nucleophilic. This could potentially slow down certain degradation reactions that are initiated by the nucleophilic attack of the sulfur atom. However, acidic conditions might promote hydrolysis of the enone system, although this is generally less facile than for enols. A study on the thermal stability of 3-mercapto-3-methylbutyl formate, a related sulfur-containing flavor compound, found it had a maximum thermal stability at pH 4.0. This suggests that for some sulfur-containing compounds, mildly acidic conditions can be favorable for stability.

Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the concentration of the more reactive thiolate anion will increase. This can lead to an increased rate of reactions such as Michael additions (if other reactive species are present) and oxidation. The deprotonation of the thiol can also facilitate other degradation pathways. For instance, studies on 2-substituted 1,3-thiazolidine-4-carboxylic acids, which are cysteine-aldehyde adducts, have shown that the degradation and release of aldehydes are highly dependent on the pH, with increased degradation observed as the pH deviates from mildly acidic conditions.

Table 1: Expected pH-Dependent Stability Trends for this compound

pH Range Predominant Species Expected Stability Potential Degradation Pathways
< 4 Thiol (protonated) Potentially higher Acid-catalyzed hydrolysis (minor)
4 - 6 Thiol Optimal (hypothesized) Slow oxidation

Note: This table is based on general chemical principles and data from analogous compounds, not on direct experimental data for this compound.

Thermal Stability:

Elevated temperatures are expected to accelerate the degradation of this compound. Thermal degradation can proceed through various mechanisms, including oxidation, polymerization, and fragmentation. The presence of the sulfur atom can make the molecule susceptible to thermal decomposition. Research on the thermal stability of 3-mercapto-3-methylbutyl esters in coffee drinks demonstrated a significant decrease in the concentration of the formate ester during heat processing. This highlights the general sensitivity of mercapto-esters to heat.

Table 2: Hypothetical Thermal Degradation Profile of this compound

Temperature Range Expected Rate of Degradation Potential Degradation Products
Low (< 25°C) Slow Minor oxidation products
Moderate (25°C - 100°C) Increased Oxidation products, dimers, polymerization products

Note: This table is hypothetical and intended to illustrate expected trends. Actual degradation products and rates would need to be determined experimentally.

Oxidative Stability:

The thiol group in this compound is susceptible to oxidation. In the presence of oxidizing agents or atmospheric oxygen, it can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The enone moiety itself can also be subject to oxidative cleavage. A study on the OH-radical-initiated oxidation of the related compound 3-penten-2-one in the gas phase showed that it reacts to form various smaller carbonyl compounds. While this study does not include the mercapto group, it indicates the reactivity of the pentenone structure towards oxidizing species. The presence of the thiol group would likely make the molecule even more susceptible to oxidation.

Coordination Chemistry of Z 4 Mercapto 3 Penten 2 One As a Ligand

Principles of Ligand Design for Beta-Keto-Enethiols

The design of beta-keto-enethiol ligands like (Z)-4-Mercapto-3-penten-2-one is governed by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes.

Tautomerism and Deprotonation : The ligand exists in a tautomeric equilibrium between the keto-enethiol form and a thione-enol form. Coordination to a metal ion typically occurs after deprotonation of the acidic thiol proton, forming an enethiolate anion. This monoanionic ligand acts as a bidentate chelating agent.

Chelate Ring Formation : As a bidentate ligand, it forms a stable six-membered chelate ring with a central metal ion. quora.comshivajichk.ac.in The formation of such rings is entropically favored, a phenomenon known as the chelate effect, which results in complexes that are significantly more stable than those formed with analogous monodentate ligands. libretexts.orglibretexts.org The general stability of chelates increases with the number of rings formed. quora.com

Hard and Soft Acid-Base (HSAB) Principle : The ligand possesses a 'hard' oxygen atom and a 'soft' sulfur atom. According to the HSAB principle, the hard oxygen donor preferentially binds to hard metal ions (e.g., Al³⁺, Fe³⁺, Co³⁺), while the soft sulfur donor has a higher affinity for soft metal ions (e.g., Pd²⁺, Pt²⁺, Cu⁺). This dual character allows beta-keto-enethiols to form stable complexes with a wide variety of metals across the periodic table.

Steric and Electronic Tuning : The properties of the ligand can be modified by introducing different substituent groups on the carbon backbone. For instance, bulky substituents can enforce specific coordination geometries or kinetically stabilize reactive metal centers. researcher.life Electron-withdrawing groups, such as trifluoromethyl (-CF₃), can increase the acidity of the ligand and influence the electronic properties and redox potentials of the metal complexes. tandfonline.comresearchgate.net

Synthesis and Characterization of Metal-Enethiolate Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of a metal salt with the protonated ligand in a suitable solvent. scispace.commagritek.com The deprotonation of the ligand is often facilitated by the addition of a weak base, such as sodium acetate, or by using a metal salt of a weak acid (e.g., metal acetate). magritek.com The general reaction can be represented as:

n(CH₃C(O)CH=C(SH)CH₃) + Mⁿ⁺ → M(CH₃C(O)CH=C(S)CH₃)ₙ + nH⁺

Characterization of the resulting complexes is performed using a combination of analytical and spectroscopic techniques, including elemental analysis, mass spectrometry, infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) for diamagnetic complexes. researchgate.netscribd.com Single-crystal X-ray diffraction provides definitive structural information. nih.gov

This compound and its derivatives form stable complexes with a wide array of transition metals. The geometry of the complex is dictated by the d-electron configuration and preferred coordination number of the metal ion.

Square Planar Complexes : D⁸ metal ions such as Ni(II), Pd(II), and Pt(II) typically form four-coordinate, square planar complexes. Studies on related ligands show that these complexes often adopt a cis configuration due to the ligand's bite angle and electronic factors. tandfonline.com

Tetrahedral Complexes : D¹⁰ ions like Zn(II) and some high-spin d⁷ ions like Co(II) may form tetrahedral complexes, although square planar or octahedral geometries are also common depending on the steric bulk of the ligands and the presence of auxiliary ligands.

Octahedral Complexes : Metal ions that prefer a coordination number of six, such as Cr(III), Fe(III), and Co(III), form tris-chelate octahedral complexes of the type M(ligand)₃. researchgate.net These complexes are typically stable and can exhibit geometric (facial/meridional) and optical (Δ/Λ) isomerism.

While less extensively studied than their transition metal counterparts, beta-keto-enethiolates also coordinate to main group metal ions. The bonding in these complexes is generally more ionic in character. For example, trivalent ions like Al(III) and Ga(III) can form neutral, octahedral M(ligand)₃ complexes. Divalent ions such as Sn(II) and Pb(II) also form complexes, with coordination numbers and geometries influenced by the potential stereochemical activity of the valence shell lone pair of electrons.

Structural Elucidation of Metal Complexes (e.g., Chelate Ring Formation, Coordination Geometry)

Chelate Ring Conformation : Upon coordination, the ligand forms a six-membered chelate ring (M-O-C-C-C-S). This ring is often nearly planar due to the delocalization of π-electrons across the O-C-C-C-S backbone, which imparts partial double-bond character to the C-C and C-S bonds. The deviation from planarity can be influenced by the metal's oxidation state and coordination geometry. nih.gov

Coordination Geometry : The arrangement of ligands around the central metal ion determines the coordination geometry. As mentioned, common geometries include square planar for Ni(II) and Pd(II), and distorted octahedral for Fe(III) and Co(III). tandfonline.comnih.gov The table below summarizes typical geometries for selected metal ions with monothio-β-diketonate ligands.

Metal Iond-Electron Config.Typical GeometryExample Complex Type
Ni(II)d⁸Square Planar (cis)[Ni(Sacac)₂]
Pd(II)d⁸Square Planar (cis)[Pd(Sacac)₂]
Pt(II)d⁸Square Planar (cis)[Pt(Sacac)₂]
Cu(II)d⁹Distorted Square Planar[Cu(Sacac)₂]
Co(III)d⁶ (low spin)Octahedral[Co(Sacac)₃]
Fe(III)d⁵ (high spin)Octahedral[Fe(Sacac)₃]
Al(III)-Octahedral[Al(Sacac)₃]

Data compiled based on general principles of coordination chemistry and studies on analogous monothio-β-diketonate complexes.

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are crucial for characterizing metal-enethiolate complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy : The IR spectrum of the free ligand shows characteristic bands for C=O and C=C stretching. Upon coordination to a metal, these bands shift to lower frequencies, indicating a decrease in the bond order due to electron delocalization within the chelate ring. The disappearance of the S-H stretching band confirms deprotonation. New bands appearing in the far-IR region (typically below 500 cm⁻¹) can be assigned to M-O and M-S stretching vibrations, providing direct evidence of coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes are characterized by intense bands in the UV and visible regions. Bands at higher energies (UV region) are typically assigned to π→π* intraligand transitions. mdpi.com Lower energy bands, often in the visible region, are attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the sulfur p-orbitals to the vacant d-orbitals of the metal. nih.gov For transition metal complexes with d-electrons, weaker d-d transitions may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Ni(II) square planar, Co(III) octahedral, Al(III)), ¹H and ¹³C NMR spectroscopy provides valuable structural information in solution. The chemical shifts of the ligand's protons and carbons change upon coordination, confirming the formation of the complex. nih.gov The simplicity of the spectrum can often indicate a symmetrical binding of the ligand. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II) or high-spin Fe(III), EPR (or HFEPR) spectroscopy can provide detailed information about the electronic structure, the geometry of the metal center, and the nature of the metal-ligand bonding. nih.gov

Spectroscopic TechniqueKey Observables for Complexation
Infrared (IR) Disappearance of ν(S-H); Shift of ν(C=O) and ν(C=C) to lower frequencies; Appearance of ν(M-O) and ν(M-S).
UV-Visible Intense π→π* (UV) and Ligand-to-Metal Charge Transfer (LMCT) bands (Vis).
NMR (Diamagnetic) Shift in ligand proton and carbon resonances; Confirmation of solution-state symmetry.
Mass Spectrometry Determination of molecular weight and fragmentation patterns.

Theoretical Investigations of Coordination Modes and Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the coordination chemistry of beta-keto-enethiolate ligands. nih.gov

Geometric and Electronic Structures : DFT calculations can accurately predict the ground-state geometries of metal complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. These calculations also provide insight into the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and spectroscopic properties. nih.gov

Bonding Analysis : Theoretical methods allow for a detailed analysis of the metal-ligand bond, quantifying the covalent and ionic contributions. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge distribution and delocalization within the chelate ring.

Stability and Reactivity : DFT can be used to calculate the relative stabilities of different possible isomers (e.g., cis vs. trans, fac vs. mer). mdpi.com By modeling reaction pathways, theoretical studies can also provide mechanistic insights into the formation and reactivity of these complexes, complementing experimental kinetic studies. researchgate.net

Spectroscopic Predictions : Time-dependent DFT (TD-DFT) is widely used to calculate electronic absorption spectra, aiding in the assignment of the observed bands in UV-Vis spectra to specific electronic transitions (e.g., π→π*, LMCT, d-d). nih.gov Similarly, vibrational frequencies can be calculated to help assign bands in IR and Raman spectra. mdpi.com

Advanced Research Applications in Chemical Sciences

Design and Study of Molecular Switches Based on Tautomeric Interconversion and Electronic Transport

The unique structure of (Z)-4-Mercapto-3-penten-2-one, which combines a ketone and a thiol group in a conjugated system, makes it a compelling candidate for research into molecular switches. The functionality of such a switch would be rooted in the principle of tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers. libretexts.org In this case, the molecule can exist in a keto-thiol form and an enol-enethiol form.

The equilibrium between these tautomers can potentially be controlled or "switched" by external stimuli such as pH, solvent polarity, or light. nih.gov For instance, the keto form is typically more stable in neutral conditions, but the equilibrium can shift toward the enol form in the presence of acid or base catalysts. masterorganicchemistry.comlibretexts.org The enol tautomer is stabilized by factors like intramolecular hydrogen bonding and conjugation. masterorganicchemistry.com

This controlled tautomeric interconversion could be harnessed to modulate the molecule's electronic properties. The conjugated π-system of the enol form would facilitate electron delocalization to a different extent than the keto form. researchgate.net This change in electronic structure could alter the molecule's conductivity, making it a functional component in molecular electronics. The presence of the soft sulfur atom further influences its electronic character, potentially enabling coordination to metal electrodes and influencing electronic transport across a molecular junction. Research in this area would focus on synthesizing derivatives of this compound and studying how their tautomeric equilibrium and corresponding electronic states can be manipulated, forming the basis of a molecular-level switch.

Applications in Analytical Method Development

The distinct chemical properties of this compound lend themselves to various applications in the development of new analytical methods for detecting and quantifying other chemical species.

Role as a Chemical Derivatization Agent for Analyte Detection

While not extensively documented, the functional groups within this compound provide a theoretical basis for its use as a chemical derivatization agent. Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The highly nucleophilic thiol group is reactive toward a range of electrophilic functional groups.

Theoretically, it could be used to "tag" analytes containing electrophilic sites, such as alkyl halides or epoxides. The reaction would form a stable thioether bond, attaching the pentenone structure to the analyte. This could enhance detectability, for example, by introducing a chromophore that absorbs UV-Vis light for spectrophotometric or HPLC-UV analysis. The presence of the ketone also offers a site for further reactions if needed.

Development of Novel Chromatographic Detection Methods

The analysis of volatile sulfur compounds (VSCs) like this compound is crucial in fields such as food science and environmental monitoring, driving the development of specialized chromatographic methods. Gas chromatography (GC) is the most common technique due to the volatility of many thiols. nih.gov

For sensitive and selective detection, GC is often coupled with a Sulfur Chemiluminescence Detector (SCD) or a mass spectrometer (MS). acs.org The SCD provides an equimolar response to sulfur compounds without interference from other non-sulfur molecules. acs.org Sample preparation frequently involves pre-concentration techniques like headspace solid-phase microextraction (HS-SPME) to isolate and concentrate the VSCs from a complex matrix. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (HPLC-MS/MS), is another powerful tool for analyzing thiols, especially those that are less volatile or thermally unstable. nih.govmdpi.com This method offers high sensitivity and specificity, allowing for the accurate quantification of thiols in complex biological or environmental samples. nih.govmdpi.com The development of these methods is critical for understanding the role of compounds like this compound in various systems.

Interactive Table: Typical Parameters for VSC Analysis by GC

Parameter Setting Purpose
Technique Gas Chromatography (GC) Separates volatile compounds.
Sample Intro Headspace-SPME Extracts and concentrates analytes from sample matrix.
Column Fused silica (B1680970) capillary (e.g., DB-WAX) Provides high-resolution separation of analytes.
Carrier Gas Helium or Hydrogen Transports sample through the column.
Oven Program Temperature gradient (e.g., 40°C to 220°C) Elutes compounds based on boiling point and polarity.
Detector Mass Spectrometry (MS) or Sulfur Chemiluminescence (SCD) Provides identification and selective quantification.

Investigation of Chemical Formation Pathways and Identification in Complex Chemical Systems

Understanding how this compound is formed is essential, particularly in food chemistry where sulfur compounds significantly influence the final chemical profile.

Role in Food Chemistry Research (focus on chemical identity and formation, not sensory attributes)

In food systems, this compound is believed to form primarily through heat-induced reactions involving sulfur-containing precursors. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key pathway. ntou.edu.twnih.gov

Specifically, the degradation of the sulfur-containing amino acid L-cysteine during heating produces crucial intermediates like hydrogen sulfide (B99878) (H₂S) and ammonia. researchgate.net These intermediates can then react with dicarbonyl compounds, such as 2,3-pentanedione, which are formed from the breakdown of sugars. ntou.edu.tw The reaction between H₂S and an α,β-unsaturated ketone precursor, formed via aldol (B89426) condensation, is a plausible route. This type of conjugate addition is known as a Michael addition, where the nucleophilic sulfur of H₂S adds to the β-carbon of the activated alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For example, the reaction of hydrogen sulfide with 3-penten-2-one (B1195949) would be a direct pathway to forming mercapto-pentanones. The investigation into these formation mechanisms helps to explain the presence of such compounds in thermally processed foods like meat and coffee. nih.govfrontiersin.org

Catalytic Applications Utilizing the Thiol Functionality

The thiol group of this compound imparts catalytic potential, enabling it to participate in or facilitate chemical transformations.

One area of potential application is in organocatalysis, where a small organic molecule accelerates a reaction. Thiols can act as nucleophilic catalysts, for instance, in promoting Michael addition reactions between other substrates. acs.org The thiol can reversibly add to a Michael acceptor, activating it for a subsequent reaction. ru.nl

Furthermore, the sulfur atom in the thiol group is a soft Lewis base, making it an excellent ligand for soft transition metals like palladium, nickel, or ruthenium. wikipedia.org By coordinating to a metal center, the thiol can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in reactions such as hydrogenation or cross-coupling. acs.orgnih.govnih.gov Recent research has explored the use of thiols as "transient cooperative ligands," which can reversibly coordinate to a catalyst and participate directly in bond activation steps, opening new avenues for catalyst design and efficiency. acs.orgnih.gov The bifunctional nature of this compound, with both a thiol ligand site and a conjugated enone system, makes it an intriguing candidate for the design of novel metal-ligand catalysts.

Chemical Identification and Role in Biological Systems (Non-Clinical)

The compound this compound is a specific stereoisomer of 4-mercapto-3-penten-2-one. While the broader class of mercapto-ketones is recognized for its significant contribution to the aroma and flavor profiles of various foods, detailed scientific literature specifically identifying and characterizing the (Z) isomer within biological systems is notably scarce. Research has more prominently focused on related sulfur-containing compounds that are formed through similar biochemical pathways, such as the Maillard reaction.

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a primary pathway for the formation of numerous flavor compounds. mdpi.com In this context, the reaction between cysteine, a sulfur-containing amino acid, and pentose (B10789219) sugars like ribose is known to produce a variety of mercapto-ketones. nih.govnih.gov These compounds are often associated with meaty, savory, and roasted aromas. While it is plausible that this compound could be a minor product of such reactions, current analytical studies have not explicitly reported its identification in food systems or other non-clinical biological samples.

The study of flavor compounds often involves sophisticated analytical techniques to identify and quantify volatile and semi-volatile molecules. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the separation and identification of such compounds in complex mixtures like food extracts. mdpi.com However, the identification of specific isomers like the (Z) form of 4-mercapto-3-penten-2-one can be challenging and may require targeted synthesis of the compound as a reference standard for unambiguous identification.

Due to the limited direct research on this compound, its specific role in biological systems remains largely uncharacterized. In contrast, extensive research is available on structurally similar compounds, which provides a framework for understanding the potential significance of this class of molecules.

Table 1: Related Mercapto-Ketones and Sulfur Compounds in Biological Systems (Non-Clinical)

Compound NameBiological System/Food SourceRole/Descriptor
4-Mercapto-4-methyl-2-pentanoneWine (Sauvignon Blanc)Aroma compound with notes of box tree and blackcurrant. mdpi.com
3-Mercapto-2-pentanoneMaillard reaction productsMeaty, savory aroma. nih.gov
2-Methyl-3-furanthiol (B142662)Cooked meat, coffeePotent meat-like aroma.
Furfuryl mercaptanCoffee, cooked meatRoasted, coffee-like aroma.
3-Mercapto-2-butanoneMaillard reaction productsSulfur, meaty aroma. nih.gov

This table presents data on related compounds to provide context due to the lack of specific information on this compound.

Detailed research findings on the specific biological role and identification of this compound are not available in the current body of scientific literature. The information presented here is based on the broader understanding of mercapto-ketones and their formation in non-clinical biological systems, primarily in the context of food chemistry and flavor science. Further research, including the chemical synthesis and characterization of the (Z)-isomer and its targeted analysis in relevant biological matrices, is necessary to elucidate its presence and function.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing (Z)-4-Mercapto-3-penten-2-one with high stereochemical purity?

  • Methodological Answer : Utilize a thiol-ene "click" reaction under controlled conditions (e.g., UV light or radical initiators) to favor the Z-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or acetonitrile) to minimize isomerization. Characterize stereochemical purity using 1H^{1}\text{H} and 13C^{13}\text{C} NMR, focusing on olefinic proton coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) and NOESY correlations . Report yield, purity (>95%), and retention of configuration via comparative analysis with literature spectral data .

Q. Which spectroscopic techniques are critical for validating the structural identity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of thiol (-SH, ~2550 cm1^{-1}) and ketone (C=O, ~1700 cm1^{-1}) functional groups.
  • NMR : Use 1H^{1}\text{H} NMR to identify vinyl protons (δ 5.5–6.5 ppm) and assess Z/E configuration via coupling constants. 13C^{13}\text{C} NMR should resolve the carbonyl carbon (δ ~200 ppm) and alkene carbons.
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C5_5H8_8OS).
    Cross-validate results with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to balance accuracy and computational cost for geometry optimization and vibrational frequency calculations .
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation.
  • Table : Example DFT-derived properties:
PropertyB3LYP/6-311++G(d,p)Experimental
C=O Bond Length (Å)1.221.21
HOMO Energy (eV)-6.3-6.1 (UV-Vis)
  • Validation : Use polarizable continuum models (PCM) to simulate solvent effects and compare with experimental solvatochromic shifts .

Q. What strategies resolve contradictions between experimental and theoretical data on the thermodynamic stability of this compound?

  • Methodological Answer :

  • Data Triangulation : Replicate experimental measurements (e.g., calorimetry for enthalpy of formation) under standardized conditions (e.g., inert atmosphere). Compare with DFT-calculated Gibbs free energy values, ensuring proper inclusion of dispersion corrections (e.g., D3BJ) .
  • Error Analysis : Quantify systematic errors (e.g., basis set incompleteness in DFT) using higher-level methods like CCSD(T) for single-point energy corrections.
  • Statistical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses about stability discrepancies .

Q. How can researchers design kinetic studies to investigate the thiol-quinone adduct formation mechanism involving this compound?

  • Methodological Answer :

  • Experimental Design : Use stopped-flow UV-Vis spectroscopy to monitor reaction kinetics under pseudo-first-order conditions. Vary pH (5–9) and temperature (25–45°C) to derive rate constants (kobsk_{\text{obs}}) and activation parameters (Eyring plot).
  • Computational Support : Perform DFT-based transition-state searches (e.g., Nudged Elastic Band method) to identify mechanistic pathways (concerted vs. stepwise).
  • Data Integration : Compare experimental activation energy (EaE_a) with computed energy barriers. Address discrepancies by re-evaluating solvent effects or alternative transition states .

Guidelines for Methodological Rigor

  • Reproducibility : Document all synthetic procedures, computational parameters, and statistical analyses in supplemental materials, adhering to IUPAC nomenclature and SI units .
  • Ethical Compliance : Disclose conflicts of interest and ensure raw data (e.g., NMR FIDs, DFT input files) are archived for peer review .
  • Literature Integration : Use tools like SciFinder or Reaxys to cross-reference spectral data and reaction mechanisms, addressing gaps in existing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.